1-Benzyl-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom, a methyl group at the second position, and a carboxylic acid group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported as inhibitors of the C-terminal domain of RNA polymerase II .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives are involved in the inhibition of certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby reducing the proliferation of cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . These metabolic processes result in the formation of more water-soluble metabolites, which are then excreted from the body . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, influencing gene expression . The compound’s subcellular localization is also regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of benzylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product. Additionally, modern techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been explored to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-indole-3-carboxylic acid: Lacks the methyl group at the second position.
2-Methyl-1H-indole-3-carboxylic acid: Lacks the benzyl group at the nitrogen atom.
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
Overview of Indole Derivatives
Indole derivatives are recognized for their wide-ranging biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural framework of indoles allows them to interact with multiple biological targets, leading to significant therapeutic potential. This compound is no exception, exhibiting several noteworthy biological activities.
Target Interactions
The compound interacts with various receptors and enzymes, which can lead to modulation of biochemical pathways. Notably, indole derivatives have been shown to bind with high affinity to receptors involved in cell signaling and metabolic processes. This binding can influence gene expression and cellular responses, particularly in cancer cells .
Biochemical Pathways
This compound affects several key biochemical pathways:
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.
- Enzyme Inhibition : The compound inhibits certain enzymes linked to cancer cell proliferation, thereby exerting an anticancer effect.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to:
- Induce cell cycle arrest and apoptosis in various cancer cell lines.
- Modulate the expression of genes associated with tumor growth and metastasis.
Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its utility in combating antibiotic-resistant pathogens.
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Modulates inflammatory pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy of this compound in clinical settings.
Research Applications
Given its diverse biological activities, this compound has potential applications in various fields:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Biochemical Research : Investigating the mechanisms underlying its biological effects could provide insights into new therapeutic strategies.
Properties
IUPAC Name |
1-benzyl-2-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735686 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885525-21-3 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.